molecular formula C14H12N2O5 B2690091 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methylbenzoate CAS No. 868679-49-6

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methylbenzoate

Cat. No.: B2690091
CAS No.: 868679-49-6
M. Wt: 288.259
InChI Key: CLCNNROVJDUJRH-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methylbenzoate is a complex organic compound that features a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methylbenzoate typically involves multi-step organic reactions. One common route includes the nitration of a pyridine derivative, followed by esterification with 2-methylbenzoic acid. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and catalysts like sulfuric acid or hydrochloric acid for esterification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The oxo group can be reduced to hydroxyl groups under specific conditions.

    Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

    Amines: From the reduction of the nitro group.

    Alcohols: From the reduction of the oxo group.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

  • (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate
  • (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-methylbenzoate

Uniqueness: (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methylbenzoate is unique due to the specific positioning of the methyl group on the benzoate ester, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-8-5-3-4-6-10(8)14(18)21-11-7-9(2)15-13(17)12(11)16(19)20/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCNNROVJDUJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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